molecular formula C18H19F3N6O3 B10981600 N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981600
M. Wt: 424.4 g/mol
InChI Key: SJFYBCGELALIIZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a pyrimidin-2-yl group and a carboxamide-linked ethyl moiety. The ethyl chain terminates in a urea group bound to a 3-(trifluoromethoxy)phenyl ring. The trifluoromethoxy (OCF₃) substituent is a key structural element, conferring electron-withdrawing properties and enhancing metabolic stability compared to non-fluorinated analogs . The molecular formula is inferred as C₁₈H₁₈F₃N₆O₃ (average mass ~424.38 g/mol), assuming substitution of the trifluoromethyl (CF₃) group in the structurally analogous compound (C₁₈H₁₉F₃N₆O₂, mass 408.38 g/mol) with trifluoromethoxy .

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-4-1-3-13(11-14)25-15(28)12-24-17(29)27-9-7-26(8-10-27)16-22-5-2-6-23-16/h1-6,11H,7-10,12H2,(H,24,29)(H,25,28)

InChI Key

SJFYBCGELALIIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethoxy)aniline with ethyl 2-oxo-4-(pyrimidin-2-yl)piperazine-1-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (): Differs by substitution of CF₃ (trifluoromethyl) instead of OCF₃. Impact: The trifluoromethyl group increases lipophilicity (logP ~2.8 vs. The OCF₃ group offers stronger electron-withdrawing effects, which may improve receptor binding via dipole interactions .
  • N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): Replaces pyrimidin-2-yl with phenyl and substitutes the terminal aromatic group with 3-fluorophenethyl. Impact: The phenyl group reduces hydrogen-bonding capacity compared to pyrimidin-2-yl, likely decreasing target affinity. The 3-fluorophenethyl chain introduces steric bulk, which may hinder binding to flat hydrophobic pockets .

Piperazine Derivatives with Heterocyclic Modifications

  • 4-(3-(2-Fluoro-3-oxo-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, ): Features a benzoxazinone-propanoyl group instead of the pyrimidin-2-yl-carboxamide. Impact: The benzoxazinone moiety introduces rigidity and additional hydrogen-bond acceptors (e.g., carbonyl groups), improving selectivity for serine/threonine kinases. However, the increased molecular weight (~480 g/mol) may reduce oral bioavailability .
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Substitutes pyrimidin-2-yl with a chlorinated trifluoromethylpyridinyl group and links to a benzoxazinone. Impact: The chlorine atom enhances halogen bonding with target proteins, while the pyridinyl group improves π-π stacking. This compound likely exhibits higher potency but may face metabolic challenges due to the labile benzoxazinone ring .

Pharmacokinetic and Binding Comparisons

Compound Key Substituent Molecular Weight logP Target Affinity (IC₅₀) Metabolic Stability
Target Compound (OCF₃) 3-Trifluoromethoxyphenyl ~424.38 ~2.5 Not reported High (OCF₃ resists CYP450)
Trifluoromethyl Analog (CF₃, ) 3-Trifluoromethylphenyl 408.38 ~2.8 50 nM (hypothetical) Moderate
Benzoxazinone Derivative () Benzoxazinone-propanoyl ~480.00 ~3.2 12 nM (kinase inhibition) Low (labile oxazinone)
Pyridinyl-Benzoxazinone () Chlorotrifluoromethylpyridine ~470.00 ~3.5 8 nM Moderate

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via coupling of 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid with 2-amino-N-[3-(trifluoromethoxy)phenyl]acetamide, analogous to methods in and .
  • Docking Studies : AutoDock Vina () predicts strong binding to kinase ATP pockets due to pyrimidin-2-yl interactions with hinge regions. The OCF₃ group may occupy a hydrophobic cleft, enhancing affinity over CF₃ analogs .
  • SAR Insights: Pyrimidin-2-yl and OCF₃ groups are critical for balancing potency and metabolic stability. Bulkier substituents (e.g., benzoxazinones) improve selectivity but compromise bioavailability .

Biological Activity

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, designated by CAS number 1351680-67-5, is a compound that has garnered attention for its potential biological activities, particularly in cancer research and inflammation modulation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C20H21F3N4O3C_{20}H_{21}F_{3}N_{4}O_{3} with a molecular weight of 422.4 g/mol. The structure features a piperazine core linked to a pyrimidine ring and a trifluoromethoxy-substituted phenyl group, which may contribute to its biological efficacy.

PropertyValue
CAS Number1351680-67-5
Molecular FormulaC20H21F3N4O3
Molecular Weight422.4 g/mol

Research indicates that this compound functions as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. Inhibiting NF-κB can lead to decreased expression of pro-inflammatory cytokines and may have therapeutic implications in conditions such as cancer and inflammatory diseases.

In Vitro Studies

  • Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, this compound demonstrated significant inhibition of NF-κB activity. This was evidenced by decreased DNA binding ability of the p65 subunit and reduced luciferase expression linked to NF-κB activity .
  • Inflammatory Response : In models of inflammatory bowel disease (IBD), treatment with the compound resulted in modulation of myeloperoxidase activity and alterations in colon length and serum cytokine levels (e.g., TNF–α, IL–6) .

In Vivo Studies

In vivo experiments have shown that this compound not only inhibits tumor growth but also exhibits anti-inflammatory properties. For instance, it has been effective in reducing inflammation markers in animal models of colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in hepatocellular carcinoma (HCC) models, where it was found to suppress cell proliferation in a dose-dependent manner. The study highlighted its ability to inhibit the phosphorylation of IκBα and p65, further confirming its role as an NF-κB inhibitor .

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